molecular formula C10H15N3O B8541131 2-Morpholin-4-ylmethyl-pyridin-4-ylamine

2-Morpholin-4-ylmethyl-pyridin-4-ylamine

Cat. No.: B8541131
M. Wt: 193.25 g/mol
InChI Key: CYMVMMMHBYDHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-ylmethyl-pyridin-4-ylamine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C10H15N3O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12)

InChI Key

CYMVMMMHBYDHPR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 45 (150 mg, 0.513 mmol) in DCM (5 mL) was added TFA (1 mL) at 0° C. and allowed to stir at rt for 2 h. The reaction mixture was concentrated, the residue was dissolved in MeOH and treated with Ambersep-900-OH resin to basify the solution, then filtered to separate the resin and concentrated the filtrate to obtain the desired amine (90 mg, 88%) as a gummy liquid. (m/z): 194 [MH]+; 1H NMR (400 MHz, DMSO-d6) δ 7.87 (1H, d, J=5.6 Hz), 6.57 (1H, d, J=2.4 Hz), 6.33 (1H, dd, J=5.2, 2.4 Hz), 5.90 (2H, br s), 3.58-3.56 (4H, m), 3.34 (2H, s), 2.38-2.36 (4H, m).
Name
45
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.